N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is a heterocyclic compound belonging to the oxadiazine family. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and potential applications. The unique structure of N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine positions it within the realm of compounds that may exhibit biological activity, particularly in pharmaceutical contexts.
The compound can be synthesized through various methods, often involving reactions of amidoximes with maleates or fumarates in the presence of bases. It falls under the classification of oxadiazines, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This specific oxadiazine derivative is notable for its trifluoromethyl substituent, which enhances its lipophilicity and metabolic stability, making it a candidate for further biological evaluation .
The synthesis of N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine typically involves the following steps:
The process often results in high yields of the desired oxadiazine derivatives, which can be further purified through recrystallization or chromatography.
N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine has a distinct molecular structure characterized by:
The arrangement of these groups contributes to the compound's unique chemical reactivity and potential biological activities .
N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine can participate in various chemical reactions:
The mechanism of action for N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is not fully elucidated but is believed to involve:
The physical and chemical properties of N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine include:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine has potential applications in several scientific fields:
Research continues to explore these avenues to fully realize the compound's potential benefits in various applications .
The 1,2,4-oxadiazine nucleus—a six-membered heterocycle featuring oxygen and two nitrogen atoms—represents an evolution from its five-membered 1,2,4-oxadiazole predecessor, first synthesized in 1884 by Tiemann and Krüger [5] [8]. Initial interest in this scaffold remained limited due to synthetic complexities and uncertain bioactivity. However, the discovery of natural 1,2,4-oxadiazoles like phidianidines A/B from Phidiana militaris in 2011 demonstrated potent cytotoxicity and receptor affinity (e.g., μ-opioid and dopamine transporter binding), stimulating research into expanded heterocyclic systems like 1,2,4-oxadiazines [1] [8]. Early synthetic routes relied on harsh conditions (e.g., high-temperature cyclizations), restricting structural diversity. Advances in the 2010s–2020s, such as catalyst-free annulations or oxidative cyclizations at ambient temperature, enabled the efficient construction of functionalized 1,2,4-oxadiazines [4] [9] [10]. These innovations facilitated systematic structure-activity relationship (SAR) studies, revealing the core’s versatility across therapeutic areas, including kinase inhibition (e.g., antitumor agents) and immunomodulation (e.g., macrophage repolarization) [7] [9].
Table 1: Key Milestones in 1,2,4-Oxadiazine Chemistry
Year | Development | Significance | Source |
---|---|---|---|
1884 | Synthesis of first oxadiazole (Tiemann & Krüger) | Foundation for heterocyclic chemistry of N,O-systems | [5] [8] |
2011 | Isolation of Phidianidines A/B | Demonstrated natural occurrence and bioactivity of 1,2,4-oxadiazoles | [1] [8] |
2020s | Room-temperature cyclizations | Enabled synthesis of thermosensitive 1,2,4-oxadiazine derivatives | [4] [10] |
2023 | Hybrid oxadiazine-oxadiazole scaffolds | Expanded applications in anticancer/anti-inflammatory agents | [4] [7] |
The 1,2,4-oxadiazine ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent metabolic limitations while preserving spatial and electronic properties. Unlike esters/amides, which undergo rapid enzymatic hydrolysis, the oxadiazine core exhibits exceptional hydrolytic stability across pH gradients (e.g., stable in concentrated sulfuric acid) [5] [8]. This stability arises from its diminished aromaticity relative to oxadiazoles; UV spectroscopy confirms its conjugated diene-like behavior rather than full π-delocalization [8]. Consequently, the ring maintains hydrogen-bond acceptor capacity at nitrogen and oxygen atoms, mimicking carbonyl interactions with biological targets (e.g., kinase ATP pockets or protease catalytic sites) [2] [10].
In drug design, this bioisosterism optimizes pharmacokinetics without sacrificing affinity. For example, replacing ester linkages in procaine-like anesthetics with 1,2,4-oxadiazine units prolonged half-lives in vivo while retaining sodium channel blocking activity [10]. Similarly, oxadiazine-based analogs of peptidic protease inhibitors (e.g., HIV-1 integrase) exhibited enhanced membrane permeability due to reduced polarity [8] [10]. The scaffold’s modularity allows "tuning" of electronic effects: C3/C5 electron-withdrawing groups (e.g., −CF₃) enhance its diene character, further stabilizing the core against nucleophilic attack [5] [9].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazine vs. Conventional Linkers
Property | Amide/Esters | 1,2,4-Oxadiazine | Impact on Drug Design |
---|---|---|---|
Hydrolytic Stability | Low (susceptible to esterases/proteases) | High (resists enzymatic/acidic cleavage) | Prolongs half-life; reduces dosing frequency |
H-Bond Acceptor Sites | 1–2 (C=O) | 3 (N,O atoms) | Enhances target binding multiplicity |
Dipole Moment | ~3.5–4.0 D | ~2.8–3.2 D | Lowers polarity; improves membrane permeation |
Synthetic Flexibility | Moderate | High (tolerates diverse substituents) | Accelerates SAR exploration |
The trifluoromethyl (−CF₃) group is a critical pharmacophore in modern medicinal chemistry, with profound effects on both target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. When integrated at the C3 position of 1,2,4-oxadiazines—as in N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine—it confers three key advantages:
Table 3: Impact of −CF₃ on Oxadiazine-Based Drug Candidates
Compound Class | Biological Target | −CF₃ Effect | Reference |
---|---|---|---|
HDAC Inhibitors (e.g., TMP195) | Class-IIa HDACs | Enhances zinc chelation; improves IC₅₀ by 10-fold | [3] [9] |
Antitumor Agents | Tyrosine kinases (RET, Itk) | Boosts lipophilicity; increases cell penetration | [1] [7] |
Anti-inflammatory Agents | cPLA₂/COX-2 | Reduces metabolic clearance; prolongs efficacy | [6] [9] |
The synergy between the 1,2,4-oxadiazine core and −CF₃ substituent underscores the scaffold’s potential in drug discovery, exemplified by advanced candidates like N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine. Future directions include exploiting this motif in PROTACs (Proteolysis-Targeting Chimeras) and covalent inhibitors [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7